Product packaging for L-Tryptophan benzyl ester(Cat. No.:CAS No. 4299-69-8)

L-Tryptophan benzyl ester

Cat. No.: B1588684
CAS No.: 4299-69-8
M. Wt: 294.3 g/mol
InChI Key: TYQYRKDGHAPZRF-INIZCTEOSA-N
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Description

L-Tryptophan benzyl ester is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O2 B1588684 L-Tryptophan benzyl ester CAS No. 4299-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQYRKDGHAPZRF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426796
Record name L-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-69-8
Record name L-Tryptophan benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of L Tryptophan and Its Derivatives in Biological Systems and Chemical Synthesis

L-Tryptophan, one of the twenty standard amino acids, is an indispensable component of proteins and a precursor to a variety of biologically important molecules. ontosight.aimdpi.com In biological systems, it serves as the metabolic starting point for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin, which are crucial for regulating mood, sleep, and circadian rhythms. encyclopedia.pubpensoft.net Furthermore, the kynurenine (B1673888) pathway, another major route of tryptophan metabolism, plays a role in immune response and neuroinflammation. pensoft.netbiotechnologia-journal.org

The unique indole (B1671886) side chain of tryptophan contributes to its distinct properties, including its large size and hydrophobicity, which influence the structure and function of proteins. mdpi.com Beyond its natural roles, L-tryptophan and its derivatives are valuable building blocks in chemical synthesis. Their structural complexity and inherent chirality make them attractive starting materials for the synthesis of complex natural products and pharmaceuticals. chemimpex.comchemimpex.com Derivatives of L-tryptophan have been investigated for their potential as therapeutic agents in various areas, including neuroscience and oncology. encyclopedia.pubontosight.ai

Overview of Advanced Research Trajectories for L Tryptophan Benzyl Ester

This compound as a Fundamental Building Block in Peptide Synthesis

The incorporation of tryptophan residues into peptide chains is crucial for the biological activity and receptor interactions of many peptides. This compound, often used with an Nα-protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), serves as a key building block in peptide synthesis. chemimpex.com The benzyl ester protects the carboxylic acid, preventing unwanted side reactions during the coupling of amino acids, while the Nα-protecting group allows for controlled, stepwise assembly of the peptide chain. core.ac.uk

Optimization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. core.ac.ukpeptide.com this compound and its protected derivatives are instrumental in SPPS. biosynth.com The use of a benzyl ester for C-terminal protection is a well-established strategy. In SPPS, the first amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. core.ac.uk The choice of protecting groups is critical to prevent side reactions, particularly with the reactive indole side chain of tryptophan. core.ac.ukpeptide.com While the Fmoc/tBu strategy is common, the Boc/Bzl protection scheme, where the Nα-amino group is protected by a Boc group and side chains are protected by benzyl-based groups, is also utilized. peptide.comnih.gov

The optimization of SPPS protocols involving tryptophan often focuses on minimizing side reactions such as oxidation and alkylation of the indole ring. The use of scavengers during the final cleavage of the peptide from the resin is crucial to prevent modification of the tryptophan residue by reactive cations generated during the process. peptide.com Furthermore, the steric bulk of protecting groups can influence coupling efficiency, necessitating the optimization of coupling reagents and reaction times.

Table 1: Key Protecting Groups in Solid-Phase Peptide Synthesis

Protecting GroupAbbreviationTarget Functional GroupCleavage Conditions
tert-ButyloxycarbonylBocα-AminoMild Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocα-AminoMild Base (e.g., Piperidine)
BenzylBzlCarboxyl, Side ChainsStrong Acid (e.g., HF), Hydrogenolysis
tert-ButyltBuSide ChainsStrong Acid (e.g., TFA)

Methodological Advancements in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis remains valuable, particularly for large-scale production and the synthesis of complex peptide segments. springernature.comekb.eg this compound is well-suited for solution-phase synthesis. sigmaaldrich.com This method involves the coupling of amino acids or peptide fragments in a suitable solvent. One of the primary challenges in solution-phase synthesis is the purification of intermediates after each coupling step. The benzyl ester of L-tryptophan can enhance the solubility of the growing peptide chain in organic solvents, facilitating purification. chemimpex.com

Recent advancements in solution-phase synthesis focus on improving coupling efficiency and minimizing racemization. The use of sophisticated coupling reagents and optimized reaction conditions are key. For tryptophan-containing peptides, controlling the reactivity of the indole side chain remains a priority. The benzyl ester provides stable protection of the C-terminus throughout the synthesis, being removed at a late stage, often by catalytic hydrogenation.

Incorporation into Complex Bioactive Peptide Sequences

This compound is a critical building block for the synthesis of a wide array of bioactive peptides. These peptides can have diverse therapeutic applications, including acting as antagonists for receptors like the substance P receptor, which is involved in pain transmission. acs.org The tryptophan residue itself often plays a direct role in the biological activity of the peptide.

Contributions to Protein Engineering and Modification

Beyond its role in de novo peptide synthesis, this compound and related derivatives contribute to the field of protein engineering and modification. These techniques aim to alter the structure and function of existing proteins to create novel properties or for labeling and imaging purposes.

Site-Specific Tryptophan Labeling and Derivatization within Proteins

Tryptophan is one of the least abundant amino acids in proteins, making it an attractive target for site-specific modification. biorxiv.org Chemical methods for the specific labeling of tryptophan residues are of great interest for studying protein structure and function. While direct modification of tryptophan within a protein can be challenging, strategies involving the incorporation of tryptophan analogs are being developed.

One approach involves the use of tryptophan auxotrophic strains of E. coli. These bacteria cannot synthesize their own tryptophan and will incorporate tryptophan analogs supplied in the growth medium into their proteins. biorxiv.org This allows for the site-specific introduction of a modified tryptophan that can then be used for further derivatization, such as the attachment of fluorescent dyes. biorxiv.org While not a direct use of this compound in the labeling step itself, the principles of tryptophan chemistry, for which the ester is a fundamental research tool, underpin these advanced methods.

More direct methods for tryptophan modification have also been explored. For example, rhodium carbenoids have been used for the chemoselective labeling of tryptophan residues in peptides and proteins. nih.gov The development of such labeling chemistries benefits from a deep understanding of tryptophan reactivity, which is gained from studying simpler derivatives like this compound.

Rational Design of Biomaterials with Enhanced Properties

The rational design of biomaterials with specific and enhanced properties is a rapidly growing field. Peptides and proteins can be engineered to self-assemble into well-defined nanostructures, such as hydrogels, fibers, and nanoparticles. The properties of these materials are dictated by the amino acid sequence of the constituent peptides.

This compound can be incorporated into peptide sequences designed for biomaterial applications. The aromatic and hydrophobic nature of the tryptophan side chain can influence the self-assembly process and the final properties of the material. For example, tryptophan residues can participate in π-π stacking interactions, which can contribute to the stability and mechanical strength of the resulting biomaterial. The ability to precisely synthesize peptides containing tryptophan at specific positions, facilitated by building blocks like this compound, is essential for the rational design of these advanced materials. chemimpex.com

Bioconjugation Chemistry and Targeted Therapeutics

The unique structural characteristics of this compound make it a valuable tool in the sophisticated field of bioconjugation chemistry, which involves linking molecules to create novel complexes for targeted therapeutic applications. The benzyl ester group, in particular, plays a crucial role in these processes, facilitating the development of advanced drug delivery systems and complex drug conjugates. chemimpex.com

Facilitation of Drug Delivery Systems

This compound and its derivatives are instrumental in the design of modern drug delivery systems. The esterification of L-tryptophan with benzyl alcohol enhances the lipophilicity of the molecule. ontosight.ai This increased lipophilicity can alter the pharmacokinetic properties of a therapeutic agent, potentially improving its ability to cross cellular membranes and reach its target.

The benzyl ester moiety is particularly useful in bioconjugation processes designed to create targeted therapies, especially in oncology. chemimpex.com By serving as a protected form of the amino acid, this compound can be incorporated into larger molecules, such as peptides or drug carriers. ontosight.aichemimpex.com This strategy is a key component in formulating drug delivery systems that can transport a therapeutic payload to a specific site within the body, thereby increasing efficacy and potentially reducing off-target effects. The stability of the benzyl ester under various conditions also makes it suitable for both laboratory research and larger-scale industrial applications in drug development. chemimpex.com

Furthermore, research into related structures has explored the utility of benzyl groups in formulation strategies. For instance, studies on noncovalent PEGylation have investigated benzyl-polyethylene glycols (PEGs) for their effects on preventing the aggregation of protein-based drugs, a critical challenge in the formulation and delivery of biopharmaceuticals. researchgate.net The unique properties of the benzyl group contribute to new avenues for drug discovery and the advancement of therapeutic formulations. chemimpex.com

Development of this compound-Derived Drug Conjugates (e.g., Amatoxin Conjugates)

A significant application of this compound derivatives is in the synthesis of highly potent drug conjugates, particularly antibody-drug conjugates (ADCs) for cancer therapy. nih.govresearchgate.net Amatoxins, a class of cyclic octapeptides isolated from Amanita phalloides mushrooms, are extremely potent inhibitors of RNA polymerase II and have garnered significant interest as payloads for ADCs. nih.govgoogle.com

The synthesis of these complex therapeutic agents often requires specialized building blocks. Derivatives of L-Tryptophan are central to this process. Specifically, the 6-hydroxy-tryptophan residue within the amatoxin structure is a key site for attaching a linker molecule, which in turn connects the toxin to a target-binding molecule like an antibody. google.comgoogle.com

Research and patent literature describe synthetic pathways for creating these essential building blocks. For example, methods have been developed for the synthesis of (S)-6-hydroxy-tryptophan derivatives that serve as precursors for amatoxin derivatives and their subsequent conjugation. google.com One documented intermediate in these synthetic routes is (S)-6-Benzyloxy-N-tert-butoxycarbonyl-l-Cbz-L-tryptophan benzyl ester. google.com The synthesis of N-Teoc-6-benzyloxy-l-tryptophan is another critical step, providing a key component for the eventual construction of the amatoxin's tryptathionine bridge. nih.govresearchgate.net These synthetic strategies highlight the integral role of protected and derivatized L-Tryptophan benzyl esters in enabling the production of advanced, targeted cancer therapeutics like amatoxin-based ADCs.

Pharmacological and Biological Research Applications

Ligand-Receptor Interactions and Antagonist Development

Derivatives of L-Tryptophan benzyl (B1604629) ester have been extensively studied for their ability to interact with and block the function of specific receptors, most notably the neurokinin-1 (NK-1) receptor.

A series of N-acyl-L-tryptophan benzyl esters have been identified as potent antagonists of the neurokinin-1 (NK-1) receptor, which is the receptor for the neuropeptide Substance P. nih.govnih.gov One of the most well-characterized compounds in this series is N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester, also known as L-732,138. nih.gov This compound has been shown to inhibit the binding of radiolabeled Substance P to the cloned human NK-1 receptor with a high degree of potency, exhibiting an IC50 value of 2.3 ± 0.7 nM. nih.gov The antagonist properties of these compounds make them valuable tools for studying the physiological roles of Substance P and the NK-1 receptor, which are involved in processes such as pain transmission and inflammation. nih.govacs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity and selectivity of L-tryptophan benzyl ester derivatives for the NK-1 receptor. Research has demonstrated that the nature of the acyl group on the tryptophan nitrogen is a key determinant of antagonist potency. tudublin.ie Acylation of the tryptophan nitrogen generally leads to compounds with higher affinity compared to those with N-ethyl or other basic amine substitutions. tudublin.ie

Furthermore, substitutions on the benzyl ester portion of the molecule significantly influence binding affinity. tudublin.ie Optimization of these substitutions led to the discovery that the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan (L-732,138) is a particularly potent and selective antagonist for the human NK-1 receptor. nih.govtudublin.ie This compound displays over 1000-fold lower affinity for the human NK-2 and NK-3 receptors, highlighting its selectivity. nih.gov It was also found that the indole (B1671886) ring system of tryptophan could be replaced by other aromatic groups such as 3,4-dichlorophenyl or naphthyl with only a small loss of affinity, indicating some flexibility in the core structure. tudublin.ie

Table 1: Structure-Activity Relationship of this compound Derivatives at the NK-1 Receptor
Compound ModificationEffect on NK-1 Receptor AffinityReference Compound
Acylation of Tryptophan NitrogenHigher AffinityN-ethyl-L-tryptophan benzyl ester
3,5-bis(trifluoromethyl) substitution on Benzyl EsterIncreased Potency and SelectivityUnsubstituted Benzyl Ester
Replacement of Indole Ring with 3,4-dichlorophenylRetention of AffinityThis compound

Modulation of Key Biological Pathways and Disease Models

Beyond receptor antagonism, this compound derivatives have been investigated for their ability to modulate other critical biological pathways, including amino acid transport and cellular processes relevant to cancer.

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is crucial for the transport of large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. digitellinc.comethz.ch This makes LAT1 an attractive target for anticancer drug development. digitellinc.comnih.gov A series of L-tryptophan derivatives, including benzyloxy-L-tryptophans, have been evaluated as inhibitors of LAT1. nih.govnih.gov

Among four isomeric benzyloxy-L-tryptophans, the 5-substituted derivative, 5-benzyloxy-L-tryptophan, was identified as the most potent inhibitor of [3H]-L-leucine uptake in HT-29 human colon carcinoma cells, with an IC50 of 19 μM. nih.govnih.govresearchgate.net In contrast, the 4-, 6-, and 7-benzyloxy isomers showed significantly less or no inhibitory activity at concentrations below 100 μM. nih.gov Further modifications, such as replacing the carboxylic acid group with a tetrazole bioisostere, resulted in a complete loss of inhibitory potency. nih.gov

Table 2: Inhibitory Activity of Benzyloxy-L-tryptophan Isomers on LAT1
CompoundIC50 (μM) for inhibition of [3H]-L-leucine uptake in HT-29 cells
5-benzyloxy-L-tryptophan19
4-benzyloxy-L-tryptophan>100
6-benzyloxy-L-tryptophan>100
7-benzyloxy-L-tryptophan>100

The nematode Caenorhabditis elegans has been utilized as an in vivo model to assess the antitumoral potential of this compound derivatives. mdpi.commdpi.com In these studies, a derivative, L-tryptophan-benzyl ester-betaxanthin, was evaluated for its effect on a tumoral strain of C. elegans. mdpi.com

The results demonstrated that L-tryptophan-benzyl ester-betaxanthin significantly reduced the size of the tumoral gonads in these model organisms. mdpi.com Specifically, this compound, along with a methyl ester analog, was among the most effective molecules tested, causing a tumor size reduction of 42.6%. mdpi.com Microarray analysis suggested that the mechanism of action involves the downregulation of key genes in the mTOR pathway, such as daf-15 and rict-1. mdpi.com This research highlights the potential of this compound derivatives as scaffolds for the development of novel anticancer agents. mdpi.comnih.gov

Gene Regulation and Molecular Mechanism Investigations (e.g., mTOR Pathway Down-regulation)

The role of this compound in gene regulation is primarily understood through the lens of its parent molecule, L-tryptophan, and its influence on key cellular signaling pathways. One of the most significant of these is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.

Contrary to the concept of down-regulation, research indicates that amino acids, including L-tryptophan, are activators of the mTOR pathway. The mTOR complex 1 (mTORC1) acts as a nutrient sensor. The presence of sufficient amino acids is a critical signal for mTORC1 activation, which in turn promotes protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Studies in bovine mammary cells, for instance, have shown that supplementation with L-tryptophan stimulates the expression of genes such as mTOR and ribosomal protein S6 (RPS6) mdpi.com.

While direct studies on this compound's effect on the mTOR pathway are not extensively documented, its utility lies in the synthesis of specific peptides and molecules that can be used to probe these signaling cascades. The benzyl ester group serves as a protecting group during synthesis, enabling the creation of complex tryptophan-containing peptides that might be used to study interactions within the mTOR pathway. There is no evidence from the available research to suggest that this compound itself acts to down-regulate the mTOR pathway; the known role of its parent amino acid is stimulatory.

Derivatives, such as N-acyl-L-tryptophan benzyl esters, have been developed and investigated as potent and selective antagonists for receptors like the neurokinin-1 (NK-1) receptor. nih.govnih.gov This line of research demonstrates how modifications of the this compound structure can create tools to investigate specific molecular mechanisms and receptor interactions, which are fundamental aspects of gene regulation and cellular signaling.

Investigations into Biochemical and Metabolic Pathways

This compound is an important compound for studying the intricate metabolic pathways originating from tryptophan, most notably those leading to the synthesis of key neurotransmitters and hormones.

L-tryptophan is the essential biochemical precursor for the synthesis of both serotonin (B10506) (5-hydroxytryptamine) and melatonin. sigmaaldrich.comnih.govnih.govresearchgate.netresearchgate.netyoutube.com The conversion process involves a series of enzymatic steps, beginning with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), which is the rate-limiting step in serotonin synthesis. nih.gov

For example, by using this protected form of tryptophan, medicinal chemists can create specific inhibitors or substrates for the enzymes involved in melatonin synthesis, thereby elucidating the function and regulation of this pathway. nih.gov

Beyond the serotonin and melatonin pathways, L-tryptophan is metabolized through several other routes, producing a variety of bioactive catabolites. frontiersin.orgnih.gov this compound and its derivatives serve as valuable tools for investigating these complex metabolic networks.

The ester is used in analytical chemistry to help study tryptophan-related metabolites, which can provide insights into metabolic diseases and identify potential biomarkers. chemimpex.com A significant area of research involves the kynurenine (B1673888) pathway, which is the major route for tryptophan degradation. frontiersin.orgnih.gov

A notable application is in the development of N-acyl-L-tryptophan benzyl esters, which have been identified as potent antagonists of the substance P neurokinin-1 (NK-1) receptor. nih.govnih.gov Detailed studies have characterized the interaction of these compounds with the human NK-1 receptor, demonstrating their competitive antagonism with substance P. nih.gov This research highlights how this compound can be chemically modified to create specific pharmacological tools to probe receptor-ligand interactions and their downstream effects, which are a key aspect of tryptophan's metabolic influence.

Key Tryptophan Metabolic Pathways and Research Applications of Derivatives
Metabolic PathwayKey MetabolitesRelevanceApplication of this compound Derivatives
Serotonin Pathway5-HTP, Serotonin (5-HT)Neurotransmission, Mood RegulationUsed in the synthesis of molecules to study enzymes and receptors in the serotonin system. chemimpex.com
Melatonin PathwayN-acetylserotonin, MelatoninCircadian Rhythm, Sleep RegulationServes as a building block for creating specific probes for melatonin synthesis enzymes. nih.gov
Kynurenine PathwayKynurenine, Kynurenic Acid, Quinolinic AcidImmune Response, Neuro-inflammationUsed in analytical methods to study related metabolites. chemimpex.com
Substance P / Neurokinin-1 Receptor InteractionNot ApplicablePain, Inflammation, DepressionN-acyl derivatives act as potent antagonists to study receptor function. nih.govnih.gov

Advanced Strategies for Biologics Stabilization

The inherent instability of protein-based drugs (biologics) presents a major challenge in their development. L-tryptophan derivatives are being employed in innovative strategies to enhance the stability and solubility of these therapeutic agents.

Protein aggregation is a common form of physical instability that can compromise the safety and efficacy of biologic drugs. researchgate.net Non-covalent PEGylation is an advanced strategy to prevent this, using polyethylene glycol (PEG) derivatives that associate with the protein surface without forming a permanent chemical bond.

Researchers have synthesized novel excipients by conjugating L-tryptophan to methoxy polyethylene glycol (Trp-mPEG). These excipients have been shown to effectively inhibit the aggregation of proteins such as salmon calcitonin (sCT) and hen egg-white lysozyme (HEWL). researchgate.net In comparative studies, Trp-mPEG was found to be superior to other excipients, such as dansyl-PEGs, in preventing the aggregation of sCT under harsh conditions. For HEWL, Trp-mPEG (2 kDa) was effective in prolonging the lag phase of aggregation and reducing the aggregation velocity. researchgate.net This stabilizing effect is attributed to the specific interactions between the tryptophan moiety of the excipient and the protein surface.

Comparative Effects of PEG-Based Excipients on Protein Aggregation researchgate.net
ProteinExcipientObserved Effect
Hen Egg-White Lysozyme (HEWL)Trp-mPEG (2 kDa)Prolonged lag phase and reduced aggregation velocity.
Cholesteryl-PEGs (2 and 5 kDa)Aggregation completely suppressed.
Salmon Calcitonin (sCT)Tryptophan-methoxypoly-PEGsSuperior to dansyl-PEGs in preventing aggregation.
Benzyl-, Phenylbutylamino-, or Cholesteryl-PEGsNo beneficial effect on aggregation observed.

This compound is fundamentally important in the synthesis of peptides, a class of biologics often hampered by poor solubility. jpt.combiosynth.com The hydrophobic nature of the tryptophan side chain can contribute to the aggregation and low solubility of peptides in aqueous solutions. jpt.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Surface-Enhanced Raman Scattering (SERS), offers valuable insights into the functional groups and molecular structure of L-Tryptophan benzyl (B1604629) ester.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in L-Tryptophan benzyl ester. The infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

Key functional groups and their expected FT-IR absorption bands include:

N-H Stretching: The indole (B1671886) ring of the tryptophan moiety contains an N-H bond, which typically exhibits a stretching vibration band around 3400 cm⁻¹. The primary amine (-NH₂) group also shows N-H stretching in this region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the indole and benzyl rings are observed around 3050 cm⁻¹. Aliphatic C-H stretching from the methylene (B1212753) (-CH₂) and methine (-CH) groups appears near 2900 cm⁻¹. researchgate.net

C=O Stretching: The ester carbonyl (C=O) group is a prominent feature in the spectrum, showing a strong absorption band in the region of 1730-1750 cm⁻¹. This is a shift from the carboxylic acid carbonyl of the parent L-tryptophan, which appears at a lower wavenumber (around 1600 cm⁻¹). researchgate.net

C=C Stretching: Aromatic C=C bond stretching vibrations within the indole and benzyl rings produce absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ester linkage gives rise to C-O stretching bands, typically found in the 1300-1100 cm⁻¹ range.

Table 1: Expected FT-IR Peak Assignments for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Indole N-H, Amine N-H ~3400
C-H Stretch (Aromatic) Indole Ring, Benzyl Ring ~3050
C-H Stretch (Aliphatic) -CH₂-, -CH- ~2900
C=O Stretch Ester Carbonyl 1730 - 1750
C=C Stretch Aromatic Rings 1600 - 1450

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metallic nanostructures, such as silver or gold nanoparticles. While specific SERS studies on this compound are not widely documented, extensive research on L-tryptophan provides a strong basis for understanding its adsorption behavior. nycu.edu.twnih.gov

SERS studies on L-tryptophan have shown that the molecule can interact with silver nanoparticle surfaces through multiple binding sites. nycu.edu.twresearchgate.net The primary interaction points are the carboxylate group and the amino group. nycu.edu.twresearchgate.net The orientation of the molecule on the nanoparticle surface can be deduced from which Raman signals are most enhanced.

For this compound, it is expected that the primary amine group and the indole ring would be the dominant sites for interaction with the nanomaterial surface. The ester group, being bulkier and less polar than a carboxylate group, may have a weaker interaction. Analysis of the SERS spectrum would reveal the molecule's orientation:

Strong enhancement of indole ring modes: This suggests the molecule lies flat on the surface, with the indole ring interacting directly with the metal. nih.gov

Enhancement of amine group vibrations: This indicates an interaction through the nitrogen atom of the primary amine.

SERS can achieve enhancement factors of 10³ to 10⁴, allowing for the detection of very low concentrations of the analyte. nycu.edu.tw This makes it a powerful tool for studying the surface chemistry and binding mechanisms of this compound on various nanomaterials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in this compound and to assess its purity.

The ¹H NMR spectrum provides information about the chemical environment of all protons in the molecule. The expected signals for this compound would include distinct resonances for the aromatic protons of the indole and benzyl rings, the protons of the amino acid backbone (α-H and β-CH₂), the benzylic protons (-O-CH₂-), and the amine (-NH₂) and indole (N-H) protons.

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. Key resonances would include the ester carbonyl carbon, the aromatic carbons of both rings, and the aliphatic carbons of the amino acid backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Ring Protons 7.0 - 8.0 110 - 138
Benzyl Ring Protons 7.2 - 7.4 127 - 136
Benzylic CH₂ ~5.2 ~67
α-CH ~3.8 ~55
β-CH₂ ~3.3 ~28
Ester C=O - ~173
Amine NH₂ Variable (1.5 - 3.0) -

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Ensuring the enantiomeric purity of this compound is critical, particularly for its use as a synthetic intermediate. nih.gov NMR spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), provides a reliable method for determining enantiomeric excess (ee). researchgate.net

A CSA is a chiral molecule that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org These diastereomeric complexes have slightly different magnetic environments, leading to the separation of NMR signals for the L- and D-enantiomers. researchgate.net

The process involves:

Dissolving the this compound sample in a suitable NMR solvent.

Acquiring a standard ¹H NMR spectrum.

Adding a CSA (e.g., (R)-(-)-Mandelic acid or a derivative) to the NMR tube.

Acquiring a new spectrum, which will show separate signals for the L- and D-enantiomers if both are present.

The enantiomeric excess can be calculated by integrating the distinct signals corresponding to each enantiomer. This method is often preferred for its simplicity and the direct, quantitative information it provides without requiring chromatographic separation. rsc.org

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₈H₁₈N₂O₂ and a monoisotopic molecular weight of 294.1368 Da. sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) would be observed at m/z 294 or 295. The fragmentation pattern is predictable and provides confirmation of the structure. Common fragmentation pathways for amino acid esters include cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgnih.gov

Key expected fragments for this compound include:

Loss of the benzyl group (C₇H₇•): This would result in a fragment at m/z 203.

Loss of the benzyloxy group (•OCH₂Ph): This leads to a fragment at m/z 187.

Formation of the benzyl cation (C₇H₇⁺): A prominent peak at m/z 91 is characteristic of compounds containing a benzyl group.

Formation of the indolylmethyl cation (C₉H₈N⁺): Cleavage of the Cα-Cβ bond results in the stable quinolinium ion or a related structure, with a characteristic peak at m/z 130. This is a hallmark fragment for tryptophan and its derivatives. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Identity of Fragment
295 [M+H]⁺ (Protonated Molecular Ion)
203 [M - C₇H₇]⁺
187 [M - OCH₂Ph]⁺
130 [C₉H₈N]⁺ (Indolylmethyl cation)

Mass Spectral Techniques for Precursor and Product Characterization

A significant fragment in the mass spectra of tryptophan-containing molecules is often observed at m/z 130, corresponding to the quinolinium ion, which is characteristic of the indole moiety. researchgate.net For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org In the case of this compound, this would correspond to the loss of the benzyloxy group.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is another powerful technique for analyzing tryptophan derivatives. rsc.org ESI is a soft ionization technique that typically produces intact protonated molecules. rsc.org However, in-source collision-induced dissociation can be used to generate fragment ions for structural confirmation. rsc.org For tryptophan-derived metabolites, a characteristic fragmentation involves N–Cα bond dissociation. rsc.org

Table 1: Predicted Key Mass Spectral Fragments for this compound

Fragment DescriptionPredicted m/z
Quinolinium ion130
Loss of benzyloxy groupVaries
N–Cα bond dissociation productVaries

Note: The precise m/z values for fragments resulting from the loss of the benzyloxy group and N–Cα bond dissociation would depend on the specific rearrangement and cleavage pathways.

MALDI-TOF Mass Spectrometry in Tryptophan Modification Studies

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of biomolecules, including peptides and proteins, and can be applied to study modifications of tryptophan residues. nih.govrsc.org This technique allows for the determination of molecular weight with high accuracy and can be used to identify modifications that result in a mass shift.

In the context of tryptophan modification studies, MALDI-TOF MS has been employed to characterize the arylation of N-acetyl-L-tryptophan methyl ester, a derivative similar to this compound. rsc.org This demonstrates the utility of MALDI-TOF in confirming the successful chemical modification of tryptophan derivatives. Furthermore, MALDI-TOF has been used to analyze proteins to identify which tryptophan residues have been modified. rsc.org While direct studies on this compound using MALDI-TOF are not extensively documented, the technique's applicability to similar tryptophan esters and modified tryptophan-containing proteins suggests its utility in the characterization of this compound and its reaction products. nih.govrsc.orgmdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the separation, purification, and quantification of this compound. These methods are essential for assessing purity, monitoring reaction progress, and performing chiral separations.

High-Performance Liquid Chromatography (HPLC) for Purity, Reaction Monitoring, and Chiral Analysis

HPLC is a versatile and widely used technique for the analysis of amino acids and their derivatives. For L-tryptophan and its metabolites, various HPLC methods have been developed, often involving pre-column derivatization to enhance detection. nih.gov For the analysis of this compound, reversed-phase HPLC would be a suitable method for assessing purity and monitoring the progress of its synthesis or subsequent reactions. The separation would be based on the hydrophobicity of the compound.

Chiral HPLC is crucial for the separation of enantiomers. A study on the enantioseparation of tryptophan derivatives demonstrated the partial separation of D,this compound using an amylose-based chiral stationary phase in a reversed-phase mode. cuni.cz This indicates that polysaccharide-based chiral stationary phases are effective for the chiral resolution of tryptophan esters. The separation of enantiomers is critical in pharmaceutical applications where only one enantiomer may be biologically active.

Table 2: HPLC Conditions for Chiral Separation of Tryptophan Derivatives

ParameterConditionReference
Chiral Stationary PhaseAmylose-based cuni.cz
ModeReversed-phase cuni.cz
AnalytesD,L-tryptophan methyl ester, D,L-tryptophan butyl ester, D,this compound cuni.cz
ResultPartial enantioseparation cuni.cz

Advanced Optical and Electrochemical Methods

Advanced optical methods provide insights into the three-dimensional structure and electronic properties of molecules. For this compound and related polymers, techniques like optical rotatory dispersion and fluorescence spectroscopy are particularly informative.

Optical Rotatory Dispersion (ORD) for Conformational Studies of Poly-L-Tryptophan and Copolymers

Optical rotatory dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light and is a powerful technique for studying the conformation of polymers. wikipedia.org The ORD of high molecular weight poly-L-tryptophan has been studied to determine its helical sense in solution. cdnsciencepub.com

In dimethylformamide (DMF), poly-L-tryptophan exhibits a b₀ value of +570 in the Moffitt equation, which is indicative of a right-handed helical conformation. cdnsciencepub.com The ORD curve of a poly-L-tryptophan film shows two positive Cotton effects in the 270–290 mμ region and a large negative Cotton effect at 233 mμ, further confirming the right-handed helical structure. cdnsciencepub.com Studies on copolymers of L-tryptophan and γ-benzyl-L-glutamate have also been conducted, demonstrating a linear relationship between the b₀ values and the copolymer composition. cdnsciencepub.com These studies highlight the significant contribution of the tryptophan chromophore to the chiroptical properties of polypeptides. cdnsciencepub.com

Fluorescence Spectroscopy in Molecular Recognition and Binding Studies

The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment, making fluorescence spectroscopy a valuable tool for studying molecular interactions and conformational changes. nih.govmdpi.com The fluorescence emission of tryptophan can be quenched or enhanced by various functional groups and changes in the surrounding polarity. bohrium.com

Upon excitation at around 280 nm, tryptophan typically emits fluorescence with a maximum at approximately 350 nm in aqueous solutions. nih.gov Changes in this emission spectrum, such as a shift in the wavelength of maximum emission or a change in fluorescence intensity, can indicate binding events or conformational alterations. nih.govnih.gov For instance, a blue shift in the emission maximum is often observed when a tryptophan residue moves to a more hydrophobic environment. mdpi.com

While specific molecular recognition and binding studies involving this compound are not detailed in the provided search results, the principles of tryptophan fluorescence quenching assays are well-established for measuring protein-ligand binding affinities. nih.govnih.gov In such assays, the change in the intrinsic fluorescence of tryptophan residues in a protein upon binding to a ligand is monitored. nih.gov It is plausible that similar principles could be applied to study the interaction of this compound with receptors or other molecules, where a change in its fluorescence properties would signal a binding event.

Table 3: Spectroscopic Properties of Tryptophan

PropertyValue/DescriptionReference
Excitation Wavelength (λex)~280 nm nih.gov
Emission Wavelength (λem) in water~350 nm nih.gov
Environmental SensitivityEmission spectrum is sensitive to local polarity nih.govmdpi.com

Electrochemiluminescence (ECL) for Highly Sensitive and Selective Detection of L-Tryptophan

Electrochemiluminescence (ECL) has emerged as a powerful analytical technique for the detection of L-Tryptophan, offering significant advantages in sensitivity and selectivity over conventional methods. mdpi.comresearchgate.net This method utilizes light emission from excited species generated at an electrode surface during an electrochemical reaction. researchgate.net The inherent benefits of ECL, such as the absence of a background excitation signal and the ability to generate reagents in-situ, contribute to high sensitivity and a wide linear range of detection. researchgate.net

Various approaches to ECL-based L-Tryptophan detection have been explored. One common strategy involves using L-Tryptophan's ability to enhance or quench the luminescence of specific chemical systems, such as the Ru(bpy)₃²⁺ and KMnO₄ system where it acts as an enhancer. mdpi.com Another approach involves the direct oxidation of L-Tryptophan, leading to the formation of an excited intermediate state that luminesces itself. mdpi.com

A notable advancement in this field involves the use of boron-doped diamond (BDD) electrodes. mdpi.comnih.gov This method relies on the in-situ production of hydrogen peroxide at the BDD electrode surface, which then reacts with L-Tryptophan. mdpi.comnih.gov The ECL emission from L-Tryptophan is achieved through successive reduction and oxidation processes at the BDD electrode, a reaction that is not observed with other electrode materials like gold or glassy carbon. researchgate.net The proposed mechanism involves the generation of a dioxetane group, which leads to the formation of an excited state and subsequent light emission. mdpi.comresearchgate.net This specific ECL reaction at BDD electrodes has demonstrated high specificity for L-Tryptophan when tested against other indole derivatives. researchgate.net

The analytical performance of ECL methods for L-Tryptophan detection is characterized by low detection limits and a broad linear response range. For instance, the BDD electrode-based system has achieved a limit of detection as low as 0.4 nM. mdpi.comnih.gov

Detailed Research Findings

Recent studies have focused on optimizing ECL systems to enhance detection capabilities. A key development is the use of boron-doped diamond (BDD) electrodes, which facilitate a unique ECL reaction pathway for L-Tryptophan without the need for an additional coreactant in the solution. mdpi.com

The mechanism at the BDD electrode involves an initial electrochemical reduction step, followed by an oxidation step. This process generates hydrogen peroxide in-situ, which is directly related to the ECL response efficiency. nih.gov The subsequent reaction is believed to form a dioxetane intermediate from the indole ring of L-Tryptophan, which then decomposes to produce an excited state species that emits light, with an emission maximum recorded at around 450 nm. mdpi.com

Optimization of analytical conditions, such as the potential scan rate, has been crucial. For the BDD system, an optimal scan rate of 250 mV·s⁻¹ was identified, where the ECL emission increased almost linearly before reaching a plateau. mdpi.com Under these optimized conditions, the ECL response to L-Tryptophan demonstrated a direct linear relationship with its concentration. mdpi.comnih.gov This method also showed excellent selectivity for L-Tryptophan against other potentially interfering indolic compounds commonly found in biological fluids, such as serotonin (B10506), 3-methylindole, tryptamine, and indole. mdpi.comnih.gov

The performance metrics of this advanced ECL method highlight its potential for quantifying L-Tryptophan in various aqueous matrices. nih.gov

Performance Data for L-Tryptophan Detection via ECL

ParameterValueConditionsSource
Limit of Detection (LOD)0.4 nMPhosphate Buffer Saline (PBS, pH 7.4) mdpi.comnih.gov
Limit of Quantification (LOQ)1.4 nMPhosphate Buffer Saline (PBS, pH 7.4) mdpi.comnih.gov
Linear Concentration Range0.005 to 1 µMPhosphate Buffer Saline (PBS, pH 7.4) mdpi.comnih.gov
Optimal Scan Rate250 mV·s⁻¹100 nM L-Tryptophan in 0.1 M PBS mdpi.com
ECL Emission Maximum~450 nmBDD Electrode System mdpi.com

Selectivity of BDD-ECL Method

CompoundInterference LevelSource
L-TryptophanHigh ECL Response (Target Analyte) mdpi.comnih.gov
SerotoninGood selectivity against this compound mdpi.comnih.gov
3-MethylindoleGood selectivity against this compound mdpi.comnih.gov
TryptamineGood selectivity against this compound mdpi.comnih.gov
IndoleGood selectivity against this compound mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, intermediates, and transition states.

Density Functional Theory (DFT) has become a primary computational method for studying the mechanisms of complex organic reactions involving tryptophan and its derivatives. researchgate.net A notable example is its application in understanding the palladium-catalyzed C-H glycosylation at the C2-position of the indole (B1671886) ring, a significant transformation for creating novel glycopeptides. researchgate.netchinesechemsoc.org

Computational studies on this reaction, using a tryptophan derivative, have provided strong evidence supporting a concerted oxidative addition mechanism. researchgate.netchinesechemsoc.org In this proposed pathway, a Pd(II) palladacycle intermediate, formed by the directed C-H activation of the indole, reacts with a glycosyl chloride donor. DFT calculations help to model the geometries of the reactants, intermediates, and transition states, providing clarity on the stereospecific functionalization of the palladacycle. chinesechemsoc.orgchinesechemsoc.org These theoretical models can explain the high efficiency and stereoselectivity observed experimentally, guiding the development of new synthetic methods. researchgate.net The calculations often involve functionals like B3LYP-D3, which accounts for dispersion effects, and mixed basis sets (e.g., LANL2DZ for palladium and 6-31G(d) for other atoms) to accurately model the electronic environment of the organometallic intermediates. chinesechemsoc.org

A critical aspect of mechanistic elucidation is the identification and characterization of transition states—the highest energy points along a reaction coordinate. DFT calculations are used to optimize the geometry of these transient structures. chinesechemsoc.org Vibrational frequency calculations are then performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. chinesechemsoc.org

For the Pd-catalyzed C-H glycosylation of tryptophan, computational analysis focuses on the key steps of C-H palladation, oxidative addition, and reductive elimination. chinesechemsoc.org By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete reaction energy profile can be constructed. This profile reveals the activation barriers for each step, allowing researchers to identify the rate-determining step of the reaction. For instance, DFT studies have shown that the stereospecific functionalization of the palladacycle intermediate with an α-mannosyl chloride donor proceeds via a concerted oxidative addition pathway. researchgate.netchinesechemsoc.org

Reaction StepSpeciesDescriptionRelative Free Energy (kcal/mol, Representative)
1ReactantsPd(II) Palladacycle + Glycosyl Chloride0.0
2TS1Transition State for Oxidative Addition+18.5
3IntermediatePd(IV) Intermediate+5.2
4TS2Transition State for Reductive Elimination+15.0
5ProductsC-Glycosylated Tryptophan + Pd(II)-12.0

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying the dynamic behavior of L-tryptophan benzyl (B1604629) ester and its derivatives, particularly their interactions with biological macromolecules and their conformational preferences.

Derivatives of L-tryptophan benzyl ester have been identified as potent and selective antagonists for the neurokinin-1 (NK-1) receptor, which is the receptor for the neuropeptide Substance P. nih.govacs.org Molecular modeling plays a crucial role in understanding how these molecules bind to the receptor and exert their antagonistic effect. nih.gov

One key derivative, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester, was found to be a potent competitive antagonist of the human NK-1 receptor. nih.gov Computational simulations and molecular models are used to predict the binding mode of such antagonists within the receptor's active site. nih.gov These studies suggest that the tryptophan-based antagonists bind to a site that overlaps with that of other known non-peptide antagonists. nih.gov Site-directed mutagenesis experiments, often rationalized with molecular modeling, have shown that specific amino acid residues, such as histidine 197 and histidine 265, are critical for high-affinity binding. nih.gov The interaction with these residues is a key component of the predicted binding mode, and mutations can dramatically reduce binding affinity, confirming their importance. nih.gov

Binding Affinity of an N-Acyl-L-Tryptophan Benzyl Ester Derivative at NK-1 Receptors
CompoundReceptor TargetBinding Affinity (IC50)Effect of Mutation
N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl esterHuman NK-1 Receptor2.3 ± 0.7 nM nih.govN/A
Human NK-1 Receptor (H197A Mutant)~10-fold reduced affinity nih.govReduced Affinity
Human NK-1 Receptor (H265A Mutant)~230-fold reduced affinity nih.govSignificantly Reduced Affinity

The biological activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule's atoms. Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are widely used for this purpose. nih.govaip.org

Theoretical studies on tryptophan and its simple esters, such as the methyl ester, provide a framework for understanding the conformational preferences of the benzyl ester. lookchem.com These analyses, often performed at the DFT level (e.g., B3LYP/cc-pVDZ), identify multiple energy minima on the potential energy surface. lookchem.com The stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonds (e.g., between the amine and ester carbonyl), and various noncovalent interactions like NH-π, CH-π, and π-π stacking involving the indole and benzyl rings. nih.gov Molecular dynamics (MD) simulations can further explore the conformational landscape over time, revealing the dynamic transitions between different states and how the surrounding environment (like a solvent or a protein binding pocket) influences the conformational equilibrium. acs.org

Theoretical Spectroscopy and Electronic Structure Analysis

Computational methods are also used to predict and interpret the spectroscopic properties of molecules by analyzing their electronic structure. For this compound, this analysis primarily focuses on the indole chromophore, which dominates its UV-visible absorption and fluorescence spectra.

DFT and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic properties and excited states of indole and its derivatives. chemrxiv.orgchemrxiv.org These calculations can predict vertical excitation energies, which correspond to the maxima in absorption spectra, and oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org The results from these calculations are often benchmarked against experimental gas-phase or solution spectra to validate the chosen functional and basis set. chemrxiv.orgacs.org

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's electronic transitions and reactivity. For indole, the lowest energy electronic transitions are typically π-π* in nature. acs.org Computational studies can determine the energies of these orbitals and the HOMO-LUMO gap, which is a key factor in the molecule's photophysical properties. chemrxiv.org Furthermore, these methods can be used to predict ionization energies, which can be directly compared with data from experimental techniques like UV-photoelectron spectroscopy (UV-PES), providing a comprehensive picture of the molecule's electronic structure. acs.org

Prediction of Vibrational Wavenumbers for Spectroscopic Assignments

Computational vibrational spectroscopy is a vital technique for understanding the dynamics of molecules. researchgate.netarxiv.org For this compound, theoretical calculations can predict its infrared (IR) and Raman spectra. These predictions are crucial for assigning the vibrational modes observed in experimental spectra, which can be complex due to the molecule's size and low symmetry. dergipark.org.trmdpi.com The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. dergipark.org.tr

The vibrational modes of tryptophan-containing molecules are of significant interest. nih.gov For instance, studies on tryptophan have identified characteristic vibrations, such as the indole ring breathing modes (around 650-800 cm⁻¹) and benzene (B151609) ring vibrations (around 1350-1500 cm⁻¹). nih.gov Similar vibrations would be expected for this compound, with additional modes corresponding to the benzyl ester group.

A detailed computational analysis would typically be performed using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govtheaic.org The calculated wavenumbers are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. dergipark.org.tr

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study on the vibrational wavenumbers of this compound.

Hypothetical Predicted Vibrational Wavenumbers for this compound

Calculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Vibrational Assignment
35003360N-H stretch
31002976Aromatic C-H stretch
17501680C=O stretch (ester)
16001536C=C stretch (aromatic)
14501392CH₂ bend
12501200C-O stretch (ester)
740710C-H out-of-plane bend

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Analysis of Molecular Electrostatic Potential, HOMO-LUMO, and Natural Bonding Orbitals

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.govrsc.org It is plotted onto the electron density surface to visualize regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the amine and indole N-H protons, indicating sites for nucleophilic attack. ejosat.com.tr

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govdergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich indole ring of the tryptophan moiety, which is a characteristic feature of tryptophan and its derivatives. researchgate.net The LUMO would likely be distributed over the benzyl ester group, particularly the aromatic ring and the carbonyl group. The HOMO-LUMO energy gap would provide insights into the charge transfer interactions that can occur within the molecule. nih.gov

Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-0.5
HOMO-LUMO Gap5.3

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Natural Bonding Orbitals (NBO)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. uni-muenchen.dewikipedia.org NBO analysis can be used to investigate hyperconjugative interactions and charge delocalization within the molecule. theaic.org

In this compound, NBO analysis would quantify the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms to antibonding orbitals of adjacent bonds (e.g., n -> σ* or n -> π* interactions). wisc.edu These interactions contribute to the stability of the molecule. For instance, the interaction between the lone pair of the ester oxygen and the π* orbital of the carbonyl group would be a significant stabilizing interaction. NBO analysis also provides information on the hybridization of atomic orbitals in forming bonds. researchgate.net

Q & A

Q. Advanced: How can reaction conditions be optimized to control diastereomer ratios during this compound synthesis?

Answer:

  • Basic: this compound is typically synthesized via esterification of L-tryptophan using benzyl bromide or benzyl alcohol under acid- or base-catalyzed conditions. For example, benzyl ester formation under mild acid catalysis achieves ~85% yield . A common method involves coupling L-tryptophan with benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in ethanol, yielding the ester via nucleophilic substitution .
  • Advanced: Diastereomer control is critical in reactions like the Pictet–Spengler cyclization. Bulky substituents on aldehydes (e.g., 2,6-dichlorobenzaldehyde) favor cis-isomer formation due to restricted rotation, while bulky ester groups (e.g., benzyl) promote trans-isomers . Optimizing reaction temperature, solvent polarity, and aldehyde substituents can shift kinetic vs. thermodynamic control. For instance, room-temperature reactions favor kinetic cis-isomers, whereas heating may favor trans-isomers .

Basic: What analytical techniques are used to characterize this compound?

Q. Advanced: How can researchers validate purity and stereochemical integrity in complex derivatives?

Answer:

  • Basic: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are standard for structural confirmation and purity assessment. Mass spectrometry (MS) verifies molecular weight .
  • Advanced: Chiral HPLC or capillary electrophoresis can resolve diastereomers. For glycosylated derivatives (e.g., 2-[6-O-Acetyl...mannopyranosyl]-L-tryptophan methyl ester), 2D NMR (COSY, NOESY) and X-ray crystallography are essential for stereochemical validation . Method validation should include spike-recovery experiments and comparison with synthetic standards .

Basic: Why is benzyl ester protection used in L-tryptophan derivatives?

Q. Advanced: When is double benzyl protection necessary, and what challenges arise during deprotection?

Answer:

  • Basic: The benzyl ester protects carboxylic acids during multi-step syntheses (e.g., peptide coupling), enhancing solubility and preventing undesired side reactions. It is cleavable via hydrogenolysis or acidic conditions .
  • Advanced: Double benzyl protection (amino and carboxyl groups) is critical in reactions requiring non-nucleophilic amines, such as reverse prenylation for indole alkaloid synthesis. Deprotection of doubly benzylated derivatives demands sequential strategies (e.g., hydrogenolysis followed by acid hydrolysis) to avoid intermediate instability .

Basic: How is this compound utilized in prodrug design?

Q. Advanced: What methodologies assess the bioavailability and metabolic stability of benzyl ester prodrugs?

Answer:

  • Basic: Benzyl esters improve lipophilicity, enhancing cellular uptake. For example, opioid-L-tryptophan ester conjugates show increased blood-brain barrier permeability .
  • Advanced: In vitro assays (e.g., artificial membrane permeability, plasma stability tests) and in vivo pharmacokinetic studies (e.g., LC-MS/MS quantification) evaluate prodrug performance. Enzymatic hydrolysis rates in liver microsomes or esterase-rich media predict metabolic stability .

Basic: What are common applications of this compound in medicinal chemistry?

Q. Advanced: How can prenylation or glycosylation modify its biological activity?

Answer:

  • Basic: It serves as a precursor for neuroactive compounds (e.g., tetrahydro-β-carbolines) and opioid-neurokinin hybrid ligands .
  • Advanced: Prenylation at the indole ring (e.g., using prenyl bromide) generates analogs of natural alkaloids (e.g., notoamides), altering receptor binding. Glycosylation (e.g., mannopyranosyl conjugation) enhances solubility and target specificity for antimicrobial or anticancer studies .

Advanced: How to resolve challenges in scaling up this compound synthesis?

Answer:
Scale-up issues include diastereomer separation and catalyst efficiency. Continuous-flow systems improve heat/mass transfer for esterification. Chromatography-free purification (e.g., crystallization-induced diastereomer resolution) is cost-effective. For example, selective precipitation of cis-isomers using dichloromethane/hexane mixtures achieves >90% purity .

Advanced: What strategies mitigate racemization during benzyl ester derivatization?

Answer:
Racemization occurs under basic or high-temperature conditions. Strategies include:

  • Using mild bases (e.g., Cs₂CO₃ instead of NaOH) .
  • Low-temperature reactions (0–25°C) and short reaction times.
  • Chiral auxiliaries or enzyme-catalyzed reactions (e.g., lipases) to retain stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.